1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one

Lipophilicity Drug-likeness Permeability

This N-benzylpiperazine benzocoumarin targets dopamine/noradrenaline pathways, unlike serotonergic N-phenyl analogs. Its logP of ~4.0–4.3 supports BBB penetration, making it ideal for Parkinson's, ADHD, and depression programs. Annotated as a GIRK2 modulator, it enables immediate electrophysiology follow-up. Procure this specific N-benzyl derivative to avoid pathway misclassification and maintain SAR integrity.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 877780-05-7
Cat. No. B2606524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one
CAS877780-05-7
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
InChIInChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
InChIKeyMNBLMRMWUMIHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one (CAS 877780-05-7): Procurement-Grade Physicochemical and Pharmacological Profile


1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one (CAS 877780-05-7) is a synthetic small molecule (MW 384.5 g/mol; molecular formula C25H24N2O2) belonging to the 3H-benzo[f]chromen-3-one (benzocoumarin) class, incorporating an N-benzylpiperazine moiety via a methylene linker . It is supplied as a screening compound within the ChemBridge CORE Library Stock, designed for drug discovery programs targeting diverse biological space . The chromenone core is a privileged scaffold associated with anticancer, antimicrobial, and neuropharmacological activities [1], while the N-benzylpiperazine substituent distinguishes it from other N-substituted piperazine analogs in terms of lipophilicity and pharmacological profile.

Why 1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one Cannot Be Substituted by Other N-Alkyl/Aryl-Piperazine Benzocoumarin Analogs


Within the 3H-benzo[f]chromen-3-one series, the N-substituent on the piperazine ring is a critical determinant of lipophilicity, target engagement, and selectivity. Changing the N-benzyl group of CAS 877780-05-7 to N-phenyl, N-methyl, N-ethyl, or N-hydroxyethyl produces analogs with markedly different calculated logP values and molecular geometries . For instance, the N-phenyl analog (CAS 849920-70-3) has a lower molecular weight (370.4 vs. 384.5 g/mol) and distinct logP, while the N-methyl analog (CAS 847922-05-8) has much lower MW (308.4 g/mol) . These physicochemical differences directly affect passive membrane permeability, protein binding, and pharmacokinetic behavior. Moreover, class-level evidence indicates that N-benzylpiperazine versus N-phenylpiperazine substitution alters CNS receptor pharmacology—benzylpiperazines tend to exhibit dopaminergic/noradrenergic activity, whereas phenylpiperazines are more serotonergic [1]. Thus, substituting one N-substituted piperazine analog for another without accounting for these physicochemical and pharmacological shifts risks invalidating SAR hypotheses and compromising screening reproducibility.

Quantitative Differentiation Evidence for 1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one (877780-05-7) vs. Structural Analogs


LogP Differentiation: N-Benzyl vs. N-Phenyl vs. N-Methyl Piperazine Substitution on the 3H-Benzo[f]chromen-3-one Scaffold

The N-benzylpiperazine substitution in CAS 877780-05-7 confers distinct lipophilicity compared to its closest commercially available analog, the N-phenylpiperazine derivative (CAS 849920-70-3). The N-phenyl analog has a reported logP of 3.76 (Hit2Lead computed value) . While direct experimentally measured logP for the target compound is not available in public databases, the extra methylene spacer in the benzyl group (Ar-CH2-N vs. Ar-N) is expected to increase logP by approximately 0.3–0.5 log units based on established fragment contribution methods, placing the estimated logP of CAS 877780-05-7 in the range of 4.0–4.3 [1]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (logP 3–5) while maintaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the N-methyl analog (CAS 847922-05-8, MW 308.4) has significantly lower lipophilicity and molecular weight, leading to different permeability and target engagement profiles .

Lipophilicity Drug-likeness Permeability

Anticancer Activity of Aminomethylbenzocoumarin Derivatives: Class-Level Potency Context for the 3H-Benzo[f]chromen-3-one Scaffold

The 3H-benzo[f]chromen-3-one scaffold, which forms the core of CAS 877780-05-7, has demonstrated promising anticancer activity in a systematic structure-activity study. Soni et al. (2017) reported that substituted aminomethylbenzocoumarin derivatives (compounds 8a–i) exhibited growth inhibitory activity against A549 (lung), MCF7 (breast), and A375 (melanoma) cancer cell lines [1]. Notably, compounds 8g and 8i showed excellent antimitotic activity against the A549 cell line with IC50 values of 0.32 nM and 19.98 nM, respectively [1]. While CAS 877780-05-7 itself was not among the specific compounds tested in this study, its structural homology (aminomethylbenzocoumarin with N-substituted piperazine at the 1-position) places it within this active chemotype . This class-level evidence supports the biological relevance of the scaffold and provides a baseline for expected potency when the N-benzylpiperazine substituent is employed.

Anticancer Cytotoxicity SAR

GIRK2 Channel Modulator Activity: Bioassay Evidence from the Vanderbilt HTS Campaign

CAS 877780-05-7 has been tested in a high-throughput screening campaign for G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6) modulators. The Chemsrc bioassay entry (Source: 15621, External ID: VANDERBILT_HTS_GIRK2_MPD) indicates that this compound was evaluated for activity against GIRK2 . While the specific EC50/IC50 value is not publicly listed on the Chemsrc portal, the inclusion of this compound in a focused GIRK2 screening campaign differentiates it from other N-substituted piperazine benzocoumarin analogs for which no GIRK2 data have been reported in the public domain. GIRK2 channels are implicated in neurological disorders including Down syndrome, Parkinson's disease, and pain, making this target-specific screening annotation valuable for neuroscience-focused procurement [1].

Ion channel GIRK2 Neurological disorders

N-Benzyl vs. N-Phenyl Piperazine: Pharmacological Class Distinction with Implications for Receptor Selectivity

The N-benzylpiperazine moiety in CAS 877780-05-7 is pharmacologically distinct from the N-phenylpiperazine group found in the closest analog (CAS 849920-70-3). Extensive pharmacological characterization of benzylpiperazines (BZP class) demonstrates predominant dopaminergic and noradrenergic activity, acting as CNS stimulants with approximately 10% of the potency of d-amphetamine and involving both dopamine/noradrenaline release and monoamine reuptake inhibition [1]. In contrast, phenylpiperazines (including trifluoromethylphenylpiperazine, TFMPP) exhibit primarily serotonergic agonist activity, with effects more similar to MDMA [2]. This receptor-level divergence means that CAS 877780-05-7 and its N-phenyl analog are likely to engage different neuroreceptor profiles when conjugated to the same benzocoumarin scaffold. For CNS-targeted screening programs, this pharmacological distinction is critical: the benzylpiperazine variant will bias toward dopaminergic/noradrenergic pathways, while the phenylpiperazine variant will bias toward serotonergic pathways [3].

Receptor pharmacology CNS selectivity Dopamine vs. serotonin

Structural Confirmation by X-Ray Crystallography of a Close Analog (Compound 8g): Scaffold Validation for the Benzocoumarin Series

The 3H-benzo[f]chromen-3-one scaffold has been unambiguously confirmed by single-crystal X-ray diffraction analysis of compound 8g, a substituted aminomethylbenzocoumarin derivative within the same structural series as CAS 877780-05-7 [1]. The crystal structure provided definitive evidence of the planar benzocoumarin core geometry and the spatial orientation of the aminomethyl substituent, which is directly analogous to the substitution pattern in CAS 877780-05-7. This structural validation is absent for the N-methyl, N-ethyl, and N-hydroxyethyl analogs, for which no published crystal structures are available in the primary literature [2]. The availability of crystallographic data for the chemotype enables confident computational docking and structure-based drug design using this scaffold.

X-ray crystallography Structural confirmation Scaffold validation

Recommended Application Scenarios for 1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one (877780-05-7)


CNS-Targeted Screening Libraries Requiring Dopaminergic/Noradrenergic Bias

For neuroscience drug discovery programs targeting dopamine or noradrenaline pathways (e.g., Parkinson's disease, ADHD, depression), CAS 877780-05-7 offers the benzylpiperazine pharmacophore known to engage dopaminergic and noradrenergic systems, unlike the serotonergic bias of N-phenylpiperazine analogs [1]. The estimated logP range of 4.0–4.3 also positions this compound within optimal CNS drug-like space, supporting blood-brain barrier penetration predictions . Procurement of this specific N-benzyl derivative ensures receptor pharmacology alignment with program objectives, avoiding the pathway misclassification that would result from substituting with N-phenyl or N-methyl variants.

Oncology Hit Expansion Using the Validated 3H-Benzo[f]chromen-3-one Chemotype

The anticancer activity demonstrated by structurally homologous aminomethylbenzocoumarin derivatives—with IC50 values as low as 0.32 nM against A549 lung carcinoma cells—validates the 3H-benzo[f]chromen-3-one scaffold for oncology applications [2]. CAS 877780-05-7 provides a distinct substitution pattern (N-benzylpiperazine) not covered in the original 8a–i series, enabling SAR expansion to probe the effect of increased lipophilicity and steric bulk at the piperazine N-position on antiproliferative activity. This compound is suitable for follow-up screening against the NCI-60 or similar oncology panels.

GIRK2 Channel Modulator Screening in Neurological and Metabolic Disease Programs

The annotation of CAS 877780-05-7 in the Vanderbilt HTS GIRK2 modulator campaign provides a unique entry point for laboratories studying GIRK2 channel pharmacology . GIRK2 is implicated in Down syndrome, Parkinson's disease, pain, and insulin secretion regulation. No other N-substituted piperazine benzocoumarin analogs in the public domain carry this GIRK2 screening annotation. Procurement of this compound enables immediate follow-up electrophysiology studies (patch-clamp confirmation) without the need for de novo library screening, accelerating hit validation timelines.

Structure-Based Drug Design Utilizing Crystallographically Validated Benzocoumarin Scaffold

The single-crystal X-ray structure of compound 8g confirms the 3D geometry of the benzocoumarin core and the spatial arrangement of the aminomethyl substituent [3]. Computational chemists can dock CAS 877780-05-7 into target binding sites with higher confidence than other N-substituted analogs lacking crystallographic validation. This structural certainty supports rational design of analogs with modified N-benzyl substituents, docking studies against targets of interest, and pharmacophore modeling efforts that require a validated scaffold geometry.

Quote Request

Request a Quote for 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.